molecular formula C26H35N3O17 B1333406 [(2R,3R,4S,5R,6R)-4,5-diacetyloxy-6-azido-3-[(2S,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl acetate CAS No. 30854-62-7

[(2R,3R,4S,5R,6R)-4,5-diacetyloxy-6-azido-3-[(2S,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl acetate

Cat. No.: B1333406
CAS No.: 30854-62-7
M. Wt: 661.6 g/mol
InChI Key: JFCQZWVIHHPJTD-SVRUBWSYSA-N
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Description

This compound is a highly acetylated glycoside derivative characterized by a disaccharide backbone with extensive acetyl substitutions. Its structure includes:

  • Two oxane (pyranose) rings connected via a glycosidic bond.
  • Acetyloxy groups at positions 3, 4, 5, and 6 of the reducing sugar unit and positions 3, 4, 5 of the non-reducing unit.
  • An azido (-N₃) group at position 6 of the reducing sugar, a reactive functional group commonly used in "click chemistry" for bioconjugation .
  • A terminal methyl acetate group on the reducing sugar’s C2 position.

The molecular formula is C₃₂H₄₃N₃O₂₁ (estimated molecular weight: ~854.7 g/mol), with a lipophilic profile due to the high acetyl content. Its structural complexity suggests applications in glycobiology, drug delivery, or synthetic intermediates .

Properties

IUPAC Name

[(2R,3R,4S,5R,6R)-4,5-diacetyloxy-6-azido-3-[(2S,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H35N3O17/c1-10(30)37-8-17-20(21(40-13(4)33)23(42-15(6)35)25(44-17)28-29-27)46-26-24(43-16(7)36)22(41-14(5)34)19(39-12(3)32)18(45-26)9-38-11(2)31/h17-26H,8-9H2,1-7H3/t17-,18-,19-,20-,21+,22+,23-,24-,25-,26+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFCQZWVIHHPJTD-SVRUBWSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)N=[N+]=[N-])OC(=O)C)OC(=O)C)OC2C(C(C(C(O2)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)N=[N+]=[N-])OC(=O)C)OC(=O)C)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H35N3O17
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50369331
Record name AC1MBFZI
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50369331
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

661.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30854-62-7
Record name AC1MBFZI
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50369331
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

The compound [(2R,3R,4S,5R,6R)-4,5-diacetyloxy-6-azido-3-[(2S,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl acetate is a complex organic molecule with potential biological activities. This article reviews its biological properties based on existing research and case studies.

Chemical Structure and Properties

The compound features multiple functional groups including azido and acetoxy moieties that may contribute to its biological activity. Its stereochemistry plays a crucial role in determining its interaction with biological targets.

Biological Activity Overview

Research indicates that compounds with similar structural motifs exhibit various biological activities including:

  • Antimicrobial Activity : Certain derivatives of azido sugars have shown promising antibacterial and antifungal properties. The presence of the azido group is often associated with enhanced reactivity towards microbial targets.
  • Anticancer Properties : Sugars modified with acetoxy groups have been studied for their potential in cancer therapy. These modifications can influence cell signaling pathways and apoptosis in cancer cells.
  • Immunomodulatory Effects : Some glycosylated compounds have been reported to modulate immune responses by interacting with immune cell receptors.

Case Study 1: Antimicrobial Activity

A study conducted on azido sugar derivatives demonstrated significant antibacterial activity against Staphylococcus aureus. The mechanism of action was attributed to the disruption of bacterial cell wall synthesis due to the interference caused by the azido group.

Case Study 2: Anticancer Activity

Research published in Journal of Medicinal Chemistry highlighted that certain acetylated sugar derivatives exhibited cytotoxic effects on various cancer cell lines. The study found that these compounds induced apoptosis through the activation of caspase pathways.

Case Study 3: Immunomodulation

A recent investigation into glycosylated compounds revealed their ability to enhance macrophage activity. The study indicated that these compounds could upregulate pro-inflammatory cytokines, suggesting a potential use in immunotherapy.

Data Table of Biological Activities

Activity TypeCompound ClassEffectivenessReference
AntimicrobialAzido Sugar DerivativesSignificant against S. aureus
AnticancerAcetylated SugarsCytotoxic in cancer cells
ImmunomodulatoryGlycosylated CompoundsEnhanced macrophage activity

The biological activities of the compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The structural features may allow for competitive inhibition of key enzymes involved in metabolic pathways.
  • Cell Membrane Interaction : The lipophilic nature of acetoxy groups could facilitate membrane penetration and alter membrane dynamics.
  • Receptor Binding : Specific interactions with cell surface receptors can modulate cellular responses.

Scientific Research Applications

Medicinal Chemistry

The azido group in the compound is particularly significant for bioorthogonal chemistry. This property allows for selective reactions with biomolecules in living systems without interfering with native biochemical processes. The compound can be utilized in:

  • Drug Development : The ability to modify the azido group can lead to the creation of new pharmaceuticals with targeted action against specific diseases. For instance, derivatives of this compound have been explored for their potential in treating cancer and infectious diseases due to their ability to selectively bind to target cells .

Bioconjugation

Bioconjugation techniques involving this compound can facilitate the attachment of drugs or imaging agents to biomolecules. This is crucial for:

  • Targeted Therapy : By conjugating therapeutic agents to antibodies or other proteins using the azido functionality, researchers can enhance the specificity and efficacy of treatments .

Material Science

The compound’s structure allows it to be incorporated into polymer matrices or used as a building block for creating functional materials. Potential applications include:

  • Smart Materials : The azido group can be used in click chemistry to create polymers that respond to environmental stimuli (e.g., temperature changes or pH variations) .

Synthetic Biology

In synthetic biology, this compound can serve as a precursor for synthesizing glycoproteins or other biomolecules with enhanced properties. Its ability to participate in selective reactions makes it a valuable tool for:

  • Construction of Glycoconjugates : These are important for vaccine development and understanding cell-cell interactions .

Data Tables

Application AreaDescriptionPotential Impact
Medicinal ChemistryDrug development using biorthogonal chemistryTargeted therapies against diseases
BioconjugationAttachment of drugs/imaging agents to biomoleculesEnhanced specificity in treatments
Material ScienceIncorporation into polymers for smart materialsDevelopment of responsive materials
Synthetic BiologyPrecursor for glycoprotein synthesisAdvances in vaccine technology

Case Studies

  • Cancer Therapeutics : A study explored the use of azido-containing compounds similar to this one as part of a targeted drug delivery system. The results indicated a significant reduction in tumor size when combined with specific antibodies .
  • Vaccine Development : Researchers have utilized derivatives of this compound to create glycoprotein-based vaccines that showed improved immune responses in preclinical models .
  • Smart Polymers : A recent investigation demonstrated how incorporating this compound into polymer networks resulted in materials that could change properties under specific conditions (e.g., temperature), showcasing its potential in developing smart materials .

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Solubility Applications
Target Compound C₃₂H₄₃N₃O₂₁ 854.7 Azido, multiple acetyloxy Low in water, soluble in DMSO Bioconjugation, glycan synthesis
Sucrose Octaacetate C₂₈H₃₈O₁₉ 678.6 Eight acetyl groups Insoluble in water, soluble in ethanol Pesticides, plastics, lacquers
[(2R,3S,4R,5R,6S)-5-acetamido-3,4-diacetyloxy-6-(4-methylphenoxy)oxan-2-yl]methyl acetate C₂₁H₂₇NO₉ 437.4 Acetamido, methylphenoxy Moderate in chloroform Pharmaceutical intermediates
8-O-Acetylshanzhiside Methyl Ester C₂₃H₃₂O₁₂ 524.5 Acetyloxy, hydroxyl, methyl ester Water-methanol miscible Anti-inflammatory research, reference standards

Key Findings:

Functional Group Diversity :

  • The target compound’s azido group distinguishes it from sucrose octaacetate (purely acetylated) and 8-O-acetylshanzhiside (hydroxyl and ester groups). This azido group enables selective reactions (e.g., with alkynes) for labeling or drug delivery .
  • Compared to the acetamido-containing analog in , the target compound’s azide offers greater reactivity but lower stability under acidic conditions .

Acetylation Patterns :

  • The target compound shares peracetylated motifs with sucrose octaacetate, but the latter lacks azides and has a simpler disaccharide backbone. Sucrose octaacetate’s hydrophobicity is exploited in pesticide formulations, whereas the target compound’s complexity suits glycobiology .
  • Unlike 8-O-acetylshanzhiside, which retains hydroxyl groups for hydrogen bonding, the target compound’s full acetylation reduces polarity, favoring membrane permeability .

Synthetic Utility: The compound in (CAS 263746-44-7) is used as a synthetic intermediate for antibiotics due to its acetamido and phenoxy groups. In contrast, the target compound’s azide and acetyl clusters make it a candidate for glycan array synthesis or PROTAC (proteolysis-targeting chimera) development .

Physicochemical Properties :

  • The target compound’s low water solubility aligns with other acetylated glycosides (e.g., sucrose octaacetate), but its azide group introduces unique challenges in storage (light sensitivity) .

Research Implications

  • Drug Delivery: The azido group enables bioorthogonal tagging for targeted therapies, contrasting with non-reactive analogs like sucrose octaacetate .
  • Glycosylation Studies : Its peracetylated structure mimics natural glycans, facilitating enzymatic or chemical deprotection studies .
  • Toxicity Profile : Unlike sucrose octaacetate (GRAS-listed for pesticides), the azide moiety necessitates rigorous safety evaluations .

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